(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone: is a complex organic compound that features a combination of pyrimidine, piperazine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amine and a nitrile derivative under acidic or basic conditions.
Nitration and Amination: The pyrimidine core is then nitrated using a nitrating agent such as nitric acid, followed by reduction to introduce the amino group.
Piperazine Coupling: The amino-nitropyrimidine is then coupled with piperazine under reflux conditions in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Furan Attachment: Finally, the furan moiety is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a furan-containing electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitro group in the pyrimidine ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and furan moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the pyrimidine ring.
Substitution: Various substituted piperazine and furan derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising candidate for the development of new pharmaceuticals.
Industry
Industrially, the compound can be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
- (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(benzofuran-2-yl)methanone
- (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone
Uniqueness
Compared to similar compounds, (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone is unique due to the presence of the furan ring, which can impart different electronic and steric properties
Biological Activity
The compound (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Pyrimidine Core : This is achieved through a condensation reaction between a suitable amine and a nitrile derivative under acidic or basic conditions.
- Nitration and Amination : The pyrimidine core is nitrated using agents like nitric acid, followed by reduction to introduce the amino group.
- Piperazine Coupling : The amino-nitropyrimidine is coupled with piperazine in the presence of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under reflux conditions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor by binding to the active site or modulating receptor functions, leading to alterations in cellular processes and biological pathways.
Anticancer Potential
Research indicates that this compound may exhibit significant anticancer properties. It has been evaluated for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives with similar structural motifs can inhibit CDK9, a crucial regulator of RNA polymerase II transcription, thereby reducing the expression of anti-apoptotic proteins like Mcl-1 .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar furan and pyrimidine structures have demonstrated effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents.
Anti-inflammatory Effects
The compound's structural components suggest possible anti-inflammatory activity. Similar compounds have been studied for their ability to inhibit inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Properties
IUPAC Name |
[4-(4-amino-5-nitropyrimidin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O4/c14-11-9(19(21)22)8-15-13(16-11)18-5-3-17(4-6-18)12(20)10-2-1-7-23-10/h1-2,7-8H,3-6H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYVHFDHXRGPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C(=N2)N)[N+](=O)[O-])C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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